molecular formula C11H9NO5 B14738901 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid CAS No. 5880-39-7

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid

Cat. No.: B14738901
CAS No.: 5880-39-7
M. Wt: 235.19 g/mol
InChI Key: KDZRVQXQTKCACT-UHFFFAOYSA-N
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Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid typically involves the reaction of phthalic anhydride with appropriate amines under controlled conditions. The reaction is usually carried out in the presence of a solvent such as acetic acid or toluene, and the temperature is maintained between 80-100°C to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes[][3].

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The pathways involved include the modulation of oxidative stress and the regulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propaneperoxoic acid is unique due to its peroxoic acid group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5880-39-7

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propaneperoxoic acid

InChI

InChI=1S/C11H9NO5/c13-9(17-16)5-6-12-10(14)7-3-1-2-4-8(7)11(12)15/h1-4,16H,5-6H2

InChI Key

KDZRVQXQTKCACT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OO

Origin of Product

United States

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